1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone
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Overview
Description
1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone is a complex organic compound that features a piperazine ring, a benzimidazole moiety, and a trifluoromethyl group. Compounds with such structures are often studied for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced to the benzimidazole core.
Final coupling: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially reducing the benzimidazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperazine or benzimidazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could lead to partially or fully reduced benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone would depend on its specific biological target. Generally, such compounds may act by binding to receptors or enzymes, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone: can be compared to other piperazine or benzimidazole derivatives.
1-(4-Methylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone: Similar structure but with a methyl group instead of a phenyl group.
1-(4-Phenylpiperazin-1-yl)-2-[2-(methyl)benzimidazol-1-yl]ethanone: Similar structure but with a methyl group on the benzimidazole ring instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in this compound can significantly influence its chemical properties, such as increasing its metabolic stability and enhancing its binding affinity to certain biological targets.
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O/c21-20(22,23)19-24-16-8-4-5-9-17(16)27(19)14-18(28)26-12-10-25(11-13-26)15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORKHYRULMNRLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4N=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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